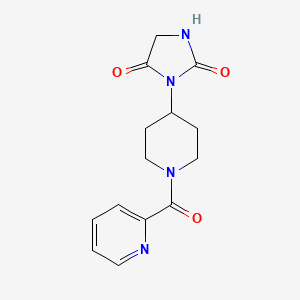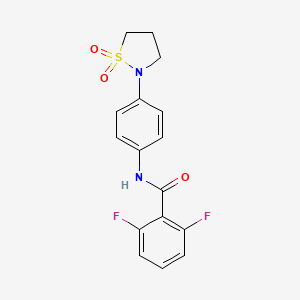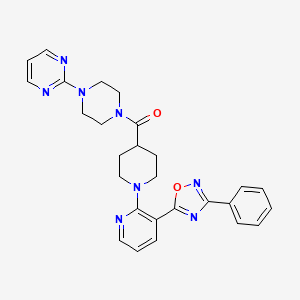
(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a phenyl group, a 1,2,4-oxadiazole ring, a pyridine ring, a piperidine ring, a piperazine ring, and a ketone group .
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
The compound has been explored as a dipeptidyl peptidase IV inhibitor, showing potential in treating type 2 diabetes. A study identified a related compound as potent and selective, with high oral bioavailability, indicating its potential for diabetes treatment (Ammirati et al., 2009).
Pharmacokinetics and Metabolism
Research has been conducted on the metabolism, excretion, and pharmacokinetics of related compounds, especially in the context of their use as dipeptidyl peptidase IV inhibitors for diabetes treatment. This includes studies on their metabolism and excretion in various species, contributing to understanding their behavior in biological systems (Sharma et al., 2012).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives of 1,3,5-trisubstituted pyrazolines exhibited significant antimicrobial properties, suggesting potential applications in combating microbial infections (Kumar et al., 2012).
Anticonvulsant Agents
Studies have shown that derivatives of the compound, specifically those involving 1,2,4-triazin-6-yl and benzo[d]isoxazol-3-yl pyrrolidin-1-yl methanone, exhibit anticonvulsant activities. These findings suggest potential therapeutic applications for seizure disorders (Malik & Khan, 2014).
Anti-Angiogenic and DNA Cleavage Properties
Certain derivatives of this compound have been shown to exhibit anti-angiogenic and DNA cleavage activities. This indicates potential use in cancer therapy, particularly in targeting blood vessel formation and impacting DNA in cancer cells (Kambappa et al., 2017).
Antifungal Agents
Some derivatives of the compound have been identified as potential antifungal agents. This application is particularly relevant in the context of combating fungal infections, where new therapeutic options are often needed (Sangshetti & Shinde, 2011).
Metabotropic Glutamate Receptor Modulation
Research has identified that certain derivatives can act as positive allosteric modulators of metabotropic glutamate receptor subtype 5. This suggests a novel approach for treating conditions like schizophrenia (Liu et al., 2008).
Mechanism of Action
Target of Action
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Pyrimidines are known to interact with various enzymes and receptors in the body, including those involved in the synthesis of DNA and RNA .
Mode of Action
The exact mode of action of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone1,2,4-oxadiazoles generally work by interacting with bacterial or viral proteins, disrupting their function and preventing the pathogen from replicating or infecting host cells .
Biochemical Pathways
The specific biochemical pathways affected by This compound1,2,4-oxadiazoles and pyrimidines can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of This compoundThe pharmacokinetic properties of a compound can be influenced by its chemical structure, and both 1,2,4-oxadiazoles and pyrimidines have been extensively studied for their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound1,2,4-oxadiazoles and pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O2/c36-26(34-16-18-35(19-17-34)27-29-12-5-13-30-27)21-9-14-33(15-10-21)24-22(8-4-11-28-24)25-31-23(32-37-25)20-6-2-1-3-7-20/h1-8,11-13,21H,9-10,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVPNNWUIXLBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
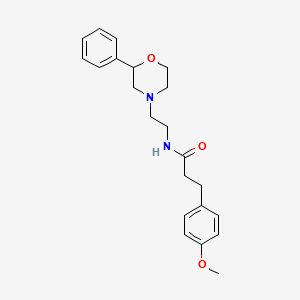
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)



![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)

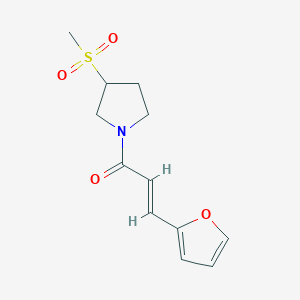
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
